8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a hydroxypropyl group, multiple methyl groups, and a phenyl group attached to the imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The process often begins with the preparation of an intermediate compound, which is then subjected to cyclization reactions to form the imidazo[2,1-f]purine core. Key reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the imidazo[2,1-f]purine core .
Scientific Research Applications
8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications
Mechanism of Action
The mechanism of action of 8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives and related heterocyclic compounds. Examples include:
- 1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-purine-2,4(3H,8H)-dione
- 8-(3-hydroxypropyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]quinoline-2,4(3H,8H)-dione .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the hydroxypropyl group, multiple methyl groups, and a phenyl group attached to the imidazo[2,1-f]purine core imparts unique chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(3-hydroxypropyl)-2,4,8-trimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O3/c1-12-14(13-8-5-4-6-9-13)23(10-7-11-25)18-20-16-15(24(12)18)17(26)22(3)19(27)21(16)2/h4-6,8-9,25H,7,10-11H2,1-3H3 |
InChI Key |
OHHYNEXYNQRGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
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